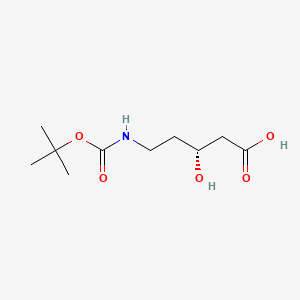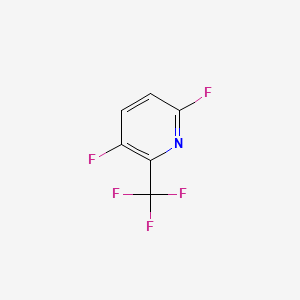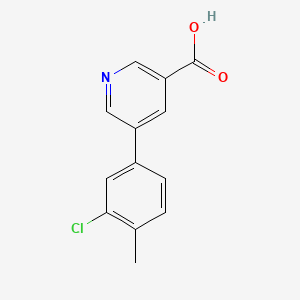
(R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is used to protect reactive amine groups during peptide synthesis .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of an amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the Boc group attached to the nitrogen atom of the amino group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis . The Boc group protects the amino group from reacting during the synthesis process. Once the peptide chain has been formed, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Nucleic Acid Enrichment for Cancer Diagnostics
®-5-n-boc-amino-3-hydroxyl-pentanoic acid: plays a crucial role in the development of a novel approach called NAVIGATER. This method utilizes DNA-Guided Argonaute from Thermus thermophilus (Tt Ago) to specifically enrich rare nucleic acid fractions in body fluids. Here’s how it works:
- Application : Researchers have demonstrated up to 60-fold enrichment of the cancer biomarker KRAS G12D and ∼100-fold increased sensitivity of Peptide Nucleic Acid (PNA) and Xenonucleic Acid (XNA) clamp PCR. This enables the detection of low-frequency (<0.01%) mutant alleles in blood samples from pancreatic cancer patients .
Anti-Inflammatory Properties
Recent studies suggest that derivatives of this compound exhibit anti-inflammatory effects. Chronic inflammation contributes to various debilitating illnesses, including irritable bowel syndrome, multiple sclerosis, systemic lupus erythematosus, and rheumatoid arthritis. By modulating inflammatory pathways, this compound may hold therapeutic potential .
Polymer Synthesis and Material Science
The compound’s hydroxyl and amino groups allow for functionalization and polymerization. Researchers have explored its use in creating novel polymers with applications in material science. For instance:
- Bio-Bakelite : By polymerizing this compound, a “bio-bakelite” material can be produced. This hard, three-dimensional polyester adheres to other materials and can be combined with steel, glass, and other solid materials for making inflexible plastic items like computer casings, insulation foam, and more .
Mechanism of Action
Future Directions
The use of Boc-protected amino acids in peptide synthesis is a well-established technique in organic chemistry. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring their use in the synthesis of more complex peptides and proteins .
properties
IUPAC Name |
(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZWCUURDLLIRJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654098 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217830-91-5 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)


